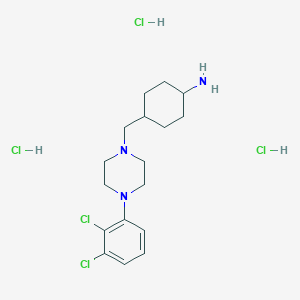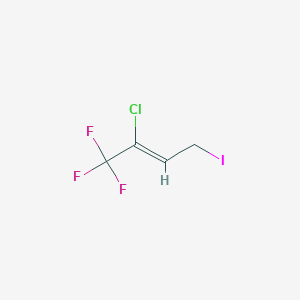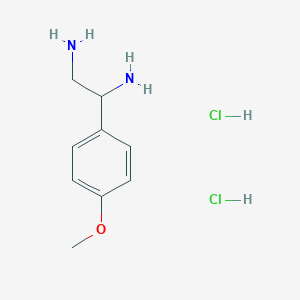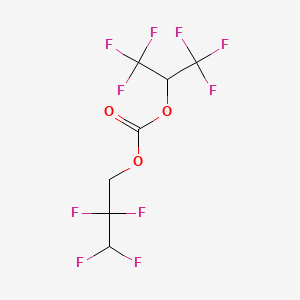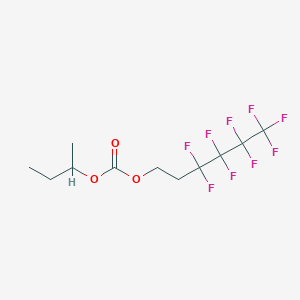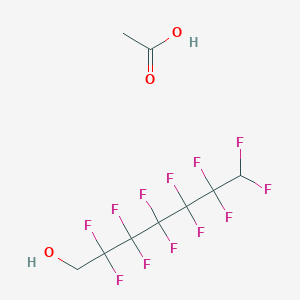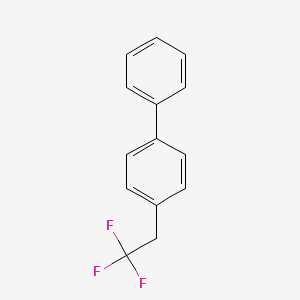
4-(2,2,2-Trifluoroethyl)biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,2,2-Trifluoroethyl)biphenyl is an organic compound with the molecular formula C14H11F3. It is a derivative of biphenyl, where one of the hydrogen atoms is replaced by a 2,2,2-trifluoroethyl group. This compound is of interest due to its unique chemical properties imparted by the trifluoroethyl group, which can influence its reactivity and applications in various fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2,2-Trifluoroethyl)biphenyl typically involves the reaction of biphenyl with a trifluoroethylating agent. One common method is the Friedel-Crafts alkylation, where biphenyl reacts with 2,2,2-trifluoroethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
For industrial production, the process is scaled up by optimizing the reaction conditions to achieve higher yields and purity. This involves controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction parameters .
Analyse Chemischer Reaktionen
Types of Reactions
4-(2,2,2-Trifluoroethyl)biphenyl can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce alcohols or hydrocarbons.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Halogens (Cl2, Br2) in the presence of a catalyst, nitrating agents (HNO3/H2SO4).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, hydrocarbons.
Substitution: Halogenated biphenyls, nitro biphenyls.
Wissenschaftliche Forschungsanwendungen
4-(2,2,2-Trifluoroethyl)biphenyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique reactivity due to the trifluoroethyl group makes it valuable in developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The trifluoroethyl group can enhance the bioavailability and metabolic stability of the compound.
Medicine: Explored as a potential pharmaceutical intermediate. The trifluoroethyl group can improve the pharmacokinetic properties of drug candidates.
Industry: Utilized in the production of specialty chemicals and materials. .
Wirkmechanismus
The mechanism of action of 4-(2,2,2-Trifluoroethyl)biphenyl is largely dependent on its interaction with specific molecular targets. The trifluoroethyl group can influence the compound’s binding affinity to enzymes and receptors, thereby modulating its biological activity. The exact pathways involved can vary based on the specific application, but generally, the compound can interact with cellular proteins, affecting their function and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(2,2,2-Trifluoroethyl)phenol
- 4-(2,2,2-Trifluoroethyl)aniline
- 4-(2,2,2-Trifluoroethyl)benzoic acid
Uniqueness
Compared to similar compounds, 4-(2,2,2-Trifluoroethyl)biphenyl is unique due to its biphenyl core structure, which provides additional stability and rigidity. The presence of the trifluoroethyl group further enhances its chemical properties, making it more reactive and versatile in various applications. This combination of structural features and functional groups makes it a valuable compound in both research and industrial contexts .
Eigenschaften
Molekularformel |
C14H11F3 |
|---|---|
Molekulargewicht |
236.23 g/mol |
IUPAC-Name |
1-phenyl-4-(2,2,2-trifluoroethyl)benzene |
InChI |
InChI=1S/C14H11F3/c15-14(16,17)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9H,10H2 |
InChI-Schlüssel |
PXSKQADLXIFXQR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


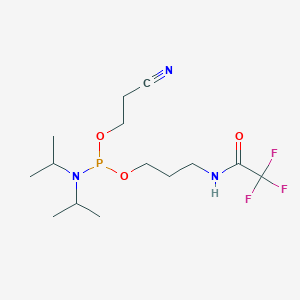

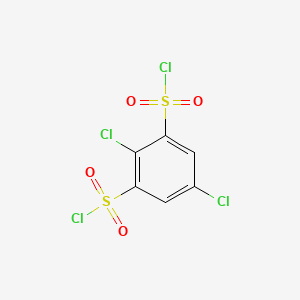
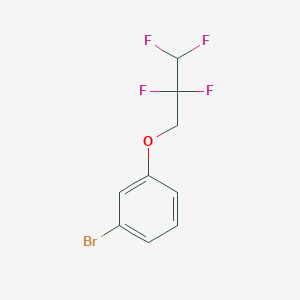
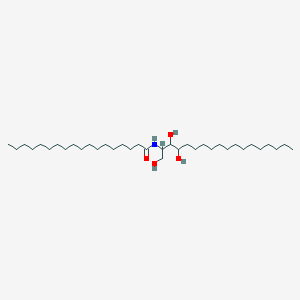
![4-Bromo-6-fluoro-1-isopropyl-1H-benzo[d][1,2,3]triazole](/img/structure/B15091591.png)


